Carboxymethyl chitosan
Overview
Description
Carboxymethyl chitosan (CMC) is a water-soluble derivative of chitosan, a natural biopolymer modified from chitin . It has been widely used in drug delivery and tissue engineering applications due to its unique properties including biocompatibility, mucoadhesion, non-toxicity, and capability to form gels . It also has higher moisture absorption and moisture retention, higher chelating and sorption abilities as well as better biological properties than chitosan .
Synthesis Analysis
Carboxymethyl chitosan (CMC) with a high degree of substitution (50%) has been synthesized and further characterized by FTIR, NMR spectroscopy, and thermal analysis (TGA/DTA) . The synthesis of carboxymethyl chitosan (CMCH) was acquired from chitosan . CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .
Molecular Structure Analysis
Chitosan is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) . The carboxymethylation of chitosan shifts some transitions into the following wavelengths: S1 = 27,027 cm−1, S2 = 29,411 cm−1, S3 = 33,898 cm−1, S4 = 35,587 cm−1 and S5 = 39,215 cm−1 .
Chemical Reactions Analysis
Carboxymethyl chitosan hydrogels (CMCH) cross-linked with catechin in the presence of laccase (CMCH-C-L) were obtained . The –NH2 group of chitosan unit is reacted with the carbonyl group of aldehyde- glyoxylic acid, and then hydrogenated by reaction with NaBH4 or NaCNBH3 to give N-carboxymethyl chitosan .
Physical And Chemical Properties Analysis
Carboxymethyl chitosan (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . It also possesses not only a good solubility in water, but also has unique chemical, physical and biological properties such as high viscosity, large hydrodynamic volume, low toxicity, biocompatibility and good ability to form films, fibers and hydrogels .
Scientific Research Applications
Biomedical and Biopharmaceutical Applications
Carboxymethyl chitosan (CMC), a derivative of chitosan, is widely researched in the biomedical field. Its applications include biomaterials for tissue engineering and wound healing, and as excipients for drug delivery. CMC's introduction of small chemical groups like alkyl or carboxymethyl groups enhances solubility at neutral and alkaline pH values, maintaining its original characteristics. These properties make CMC a promising candidate for various applications, including adsorbing metal ions, drug delivery systems, antimicrobial agents, tissue engineering, cosmetics, food components, and anti-tumor activities (Jayakumar et al., 2010).
Hydrogels and Wound Healing
CMC is known for its improved biocompatibility, high moisture retention, viscosity, and enhanced antimicrobial properties compared to chitosan. These attributes make it an excellent candidate for hydrogels and wound healing applications. Additionally, CMC's biodegradability and biocompatibility have garnered significant interest in tissue engineering (Upadhyaya et al., 2013).
Antitumor Drug Delivery
CMC's properties of water solubility, biodegradability, biocompatibility, hydrating, and antimicrobial aspects make it suitable for antitumor drug delivery. Studies have shown that CMC can significantly reduce tumor cell migration and proliferation, suggesting its potential as a synergistic antitumor agent (Jiang et al., 2017).
Cosmetic Industry
In the cosmetic industry, CMC's moisture absorption-retention, antimicrobial properties, antioxidant capacities, delivery system, and emulsion stabilization are highly valued. Its safety in application is also well-documented, making it a favorable component in various cosmetic products (Jimtaisong & Saewan, 2014).
Hemostatic and Wound Healing Effects
Crosslinked carboxymethyl chitosan, due to its high viscosity and no cytotoxicity, has shown promise in clinical hemostasis biomaterials. It significantly shortens bleeding time and reduces blood loss, further enhancing its application in medical fields (Zhang et al., 2019).
Tumor Angiogenesis Inhibition
CMC has demonstrated potent anti-tumor effects by inhibiting tumor angiogenesis and stimulating immune functions. It's shown to inhibit the migration of endothelial cells, promote tumor cell necrosis, and regulate levels of various growth factors and cytokines (Jiang et al., 2015).
Nanotechnology and Drug Delivery
CMC's use in nanotechnology, especially in drug delivery systems, is noteworthy. Its ability to form nanoparticles makes it a viable option for targeted drug delivery, with studies showing its efficiency in delivering drugs like curcumin to cancer cells (Anitha et al., 2011).
Future Directions
Carboxymethyl chitosan takes its place among the most investigated derivatives. Due to its enhanced bioactive properties, such as antimicrobial, wound healing, antitumor, immunostimulating, etc., carboxymethyl chitosan is valuable both for drug delivery systems and for its therapeutic purposes . The excellent permeability-promoting property, good biocompatibility, and biodegradability of carboxymethyl chitosan and its derivatives make them ideal materials for local transdermal drug delivery .
properties
IUPAC Name |
N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQXZLWHDQLRE-XADFZESNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxymethyl chitosan | |
CAS RN |
83512-85-0 | |
Record name | 83512-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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